cis,trans,cis-1,2,3-Trimethylcyclohexane
Overview
Description
cis,trans,cis-1,2,3-Trimethylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ . It is a stereoisomer of trimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans,cis-1,2,3-Trimethylcyclohexane typically involves the hydrogenation of aromatic precursors or the cyclization of appropriate linear precursors under specific conditions. One common method is the catalytic hydrogenation of 1,2,3-trimethylbenzene using a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: cis,trans,cis-1,2,3-Trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, heat
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
cis,trans,cis-1,2,3-Trimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound in stereochemical studies and conformational analysis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis,trans,cis-1,2,3-Trimethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo conformational changes, which can influence its binding to receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)
- Cyclohexane, 1,2,3-trimethyl-, (1α,2α,3α)
- Cyclohexane, 1,2,3-trimethyl-, (1α,2α,3β)
Uniqueness: cis,trans,cis-1,2,3-Trimethylcyclohexane is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. This unique arrangement of methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
(1R,3S)-1,2,3-trimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8+,9? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVJLHNWPRPPH-JVHMLUBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025638, DTXSID701025636 | |
Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-88-9, 1678-81-5 | |
Record name | (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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